1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:
- 6,7-Dimethoxy substituents, which enhance solubility and electronic effects on the aromatic system.
- A 4-methylbenzoyl group at position 3, influencing steric bulk and binding affinity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-16-7-9-18(10-8-16)25(29)21-15-28(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISRTHHVQNBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The quinolin-4-one scaffold is common in medicinal chemistry due to its versatility. Below is a comparison with key analogues:
Key Observations from Structural Comparisons
Substituent Electronics and Solubility: The dimethoxy groups in the target compound improve solubility compared to difluoro analogues (e.g., ), which are more lipophilic.
Halogen Effects :
- The 3-fluorophenylmethyl group may offer better metabolic stability than chloro analogues (e.g., ) due to fluorine’s resistance to oxidation.
Core Modifications: Compounds with pyrrolo-pyridazine cores (e.g., ) exhibit distinct conformational flexibility compared to quinolin-4-one derivatives, impacting pharmacokinetic profiles.
Biological Activity
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core followed by modifications to introduce the fluorophenyl and methylbenzoyl groups. The specific synthetic routes can vary, but they often utilize established methods for constructing quinoline derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various quinoline derivatives, including those similar to this compound.
- In vitro Studies :
- The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, in a study evaluating tetrahydroquinoline derivatives, compounds demonstrated significant antiproliferative effects against lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) cells.
- Specifically, IC50 values were reported as follows:
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the quinoline structure significantly affects biological activity. For instance:
- A phenyl group at position 4 enhances antiproliferative activity compared to unsubstituted analogs.
- Modifications to the aryl groups can either enhance or diminish activity; for example, adding electron-withdrawing groups tends to improve potency in certain contexts while reducing it in others .
Case Study 1: Antitumor Efficacy
A recent investigation focused on a series of tetrahydroquinoline derivatives, including our compound of interest. The study revealed that:
- Compounds with a methoxy group at positions 6 and 7 exhibited increased solubility and stability.
- The lead compound demonstrated a significant reduction in cell viability across multiple cancer types, indicating broad-spectrum anticancer potential.
Case Study 2: Mechanistic Insights
Research into the mechanism of action suggested that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation and survival .
Data Summary
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| H460 (Lung Carcinoma) | 4.9 | High antiproliferative activity |
| DU145 (Prostate) | 12.0 | Moderate activity |
| MCF7 (Breast) | 14.6 | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
